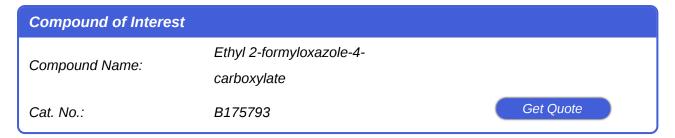


An In-depth Technical Guide to Ethyl 2formyloxazole-4-carboxylate

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-formyloxazole-4-carboxylate is a heterocyclic organic compound that holds significant interest within the fields of medicinal chemistry and drug discovery. Its unique structural motif, featuring an oxazole ring functionalized with both an aldehyde and an ethyl ester, makes it a versatile building block for the synthesis of more complex molecules with potential therapeutic applications. This guide provides a comprehensive overview of its chemical identity, physicochemical properties, synthesis, and key reactions, tailored for professionals in the scientific community.

Chemical Identity and Nomenclature

The precise identification and naming of a chemical compound are fundamental for scientific communication. This section details the IUPAC name and common synonyms for **Ethyl 2-formyloxazole-4-carboxylate**.

- IUPAC Name: ethyl 2-formyl-1,3-oxazole-4-carboxylate[1]
- Synonyms: Ethyl 2-formyloxazole-4-carboxylate, 2-formyl-oxazole-4-carboxylic acid ethyl ester



Physicochemical and Spectral Data

Understanding the physical and spectral properties of a compound is crucial for its characterization, purification, and use in further chemical transformations. The following table summarizes the available quantitative data for ethyl 2-formyl-1,3-oxazole-4-carboxylate. It is important to note that much of the publicly available data is predicted through computational methods.

Property	Value	Source
Molecular Formula	C7H7NO4	[1]
Molecular Weight	169.13 g/mol	N/A
Predicted Boiling Point	282.9 ± 32.0 °C	N/A
Predicted Density	1.285 ± 0.06 g/cm ³	N/A
Predicted XlogP	0.7	[1]
Monoisotopic Mass	169.0375 Da	[1]

Predicted Mass Spectrometry Data (Collision Cross Section):[1]

Adduct	m/z	Predicted CCS (Ų)
[M+H] ⁺	170.04478	130.4
[M+Na] ⁺	192.02672	139.7
[M-H] ⁻	168.03022	133.8
[M+NH ₄] ⁺	187.07132	150.1
[M+K]+	208.00066	140.7

Synthesis and Experimental Protocols

The synthesis of **ethyl 2-formyloxazole-4-carboxylate** is a key step in accessing this versatile building block. While a specific, detailed experimental protocol for its direct synthesis is not



readily available in the public domain, a plausible synthetic route involves the oxidation of the corresponding alcohol, ethyl 2-(hydroxymethyl)oxazole-4-carboxylate.

Hypothetical Experimental Protocol: Oxidation of Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate

This protocol is based on general organic chemistry principles for the oxidation of primary alcohols to aldehydes.

Materials:

- Ethyl 2-(hydroxymethyl)oxazole-4-carboxylate
- Dess-Martin periodinane (DMP)
- Dichloromethane (DCM), anhydrous
- Sodium bicarbonate (NaHCO₃), saturated aqueous solution
- Sodium thiosulfate (Na₂S₂O₃), saturated aqueous solution
- Magnesium sulfate (MgSO₄), anhydrous
- Silica gel for column chromatography
- Ethyl acetate and hexanes for chromatography

Procedure:

- Dissolve ethyl 2-(hydroxymethyl)oxazole-4-carboxylate (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
- Cool the solution to 0 °C using an ice bath.
- Add Dess-Martin periodinane (1.1 equivalents) portion-wise to the stirred solution.
- Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).



- Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate.
- Stir the biphasic mixture vigorously for 15-20 minutes until the solid dissolves.
- Separate the organic layer, and extract the aqueous layer with dichloromethane (2 x 20 mL).
- Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
- Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
- Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford pure **ethyl 2-formyloxazole-4-carboxylate**.

Visualization of the Synthetic Workflow:

Below is a DOT language script to generate a diagram of the proposed synthesis.





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Caption: Proposed synthetic workflow for **Ethyl 2-formyloxazole-4-carboxylate**.

Key Reactions and Signaling Pathways

The aldehyde functionality of **ethyl 2-formyloxazole-4-carboxylate** makes it a valuable precursor for a variety of chemical transformations, particularly in the construction of larger, more complex molecular architectures. One such fundamental reaction is the formation of an oxime.

Experimental Protocol: Oxime Formation

A patent describes the reaction of **ethyl 2-formyloxazole-4-carboxylate** with hydroxylamine to form the corresponding oxime. This reaction is a common method for converting aldehydes and ketones into oximes, which are useful intermediates in organic synthesis.

Materials:

- Ethyl 2-formyloxazole-4-carboxylate
- 50% aqueous hydroxylamine
- Methanol

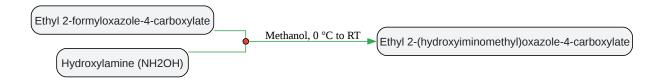
Procedure:

- Dissolve ethyl 2-formyloxazole-4-carboxylate in methanol and cool the solution to 0 °C.
- Add 50% agueous hydroxylamine dropwise to the cooled solution.
- Stir the reaction mixture at room temperature for approximately 3 hours.
- Remove the solvent under reduced pressure to obtain the crude product, ethyl 2-(hydroxyiminomethyl)oxazole-4-carboxylate.

Visualization of the Reaction Pathway:



The following DOT script illustrates the reaction of **ethyl 2-formyloxazole-4-carboxylate** with hydroxylamine.



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Caption: Reaction of Ethyl 2-formyloxazole-4-carboxylate to form an oxime.

Conclusion

Ethyl 2-formyloxazole-4-carboxylate is a valuable heterocyclic compound with significant potential as a building block in the synthesis of novel chemical entities for drug discovery and development. This guide has provided a detailed overview of its chemical properties, a plausible synthetic route, and a key chemical transformation. Further research into the experimental determination of its physicochemical properties and the development of efficient and scalable synthetic methods will undoubtedly facilitate its broader application in the scientific community.

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References

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